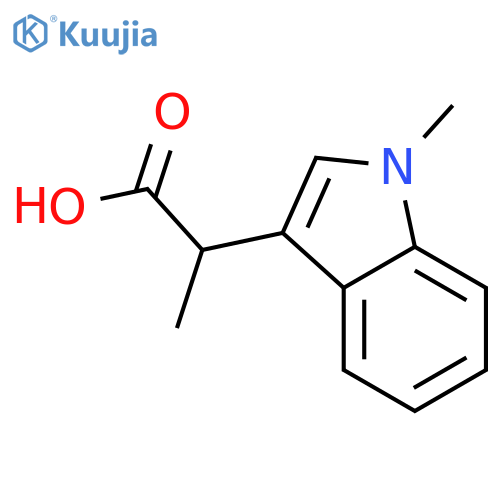Cas no 72228-39-8 (2-(1-methyl-1H-indol-3-yl)propanoic Acid)

72228-39-8 structure
商品名:2-(1-methyl-1H-indol-3-yl)propanoic Acid
2-(1-methyl-1H-indol-3-yl)propanoic Acid 化学的及び物理的性質
名前と識別子
-
- 1H-Indole-3-aceticacid, a,1-dimethyl-
- Indole-3-aceticacid, a,1-dimethyl- (6CI,7CI)
- 1H-Indole-3-aceticacid,-alpha-,1-dimethyl-(9CI)
- 2-(1-methyl-1H-indol-3-yl)propanoic Acid
-
2-(1-methyl-1H-indol-3-yl)propanoic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-152747-2.5g |
2-(1-methyl-1H-indol-3-yl)propanoic acid |
72228-39-8 | 92% | 2.5g |
$1509.0 | 2023-11-13 | |
| Enamine | EN300-152747-10.0g |
2-(1-methyl-1H-indol-3-yl)propanoic acid |
72228-39-8 | 92% | 10g |
$3315.0 | 2023-06-05 | |
| Enamine | EN300-152747-0.05g |
2-(1-methyl-1H-indol-3-yl)propanoic acid |
72228-39-8 | 92% | 0.05g |
$179.0 | 2023-11-13 | |
| Enamine | EN300-152747-0.1g |
2-(1-methyl-1H-indol-3-yl)propanoic acid |
72228-39-8 | 92% | 0.1g |
$268.0 | 2023-11-13 | |
| Aaron | AR00FSJJ-500mg |
1H-Indole-3-aceticacid,-alpha-,1-dimethyl-(9CI) |
72228-39-8 | 95% | 500mg |
$852.00 | 2025-01-24 | |
| Aaron | AR00FSJJ-10g |
1H-Indole-3-aceticacid,-alpha-,1-dimethyl-(9CI) |
72228-39-8 | 92% | 10g |
$4584.00 | 2023-12-13 | |
| Enamine | EN300-152747-10g |
2-(1-methyl-1H-indol-3-yl)propanoic acid |
72228-39-8 | 92% | 10g |
$3315.0 | 2023-11-13 | |
| 1PlusChem | 1P00FSB7-500mg |
1H-Indole-3-aceticacid,-alpha-,1-dimethyl-(9CI) |
72228-39-8 | 95% | 500mg |
$703.00 | 2025-02-27 | |
| 1PlusChem | 1P00FSB7-100mg |
1H-Indole-3-aceticacid,-alpha-,1-dimethyl-(9CI) |
72228-39-8 | 95% | 100mg |
$333.00 | 2025-02-27 | |
| 1PlusChem | 1P00FSB7-5g |
1H-Indole-3-aceticacid,-alpha-,1-dimethyl-(9CI) |
72228-39-8 | 95% | 5g |
$2825.00 | 2024-04-21 |
2-(1-methyl-1H-indol-3-yl)propanoic Acid 関連文献
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
72228-39-8 (2-(1-methyl-1H-indol-3-yl)propanoic Acid) 関連製品
- 1912-48-7(2-(1-methyl-1H-indol-3-yl)acetic acid)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 624-75-9(Iodoacetonitrile)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 506-17-2(cis-Vaccenic acid)
- 152840-81-8(Valine-1-13C (9CI))
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
